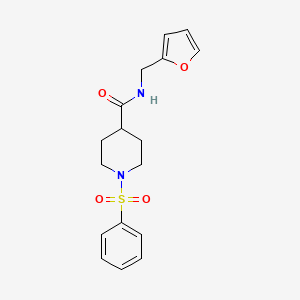![molecular formula C21H35NO2 B5888108 (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as TDCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDCPP is a member of the cyclohexylamine family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood. However, it is believed that the compound acts as a flame retardant by interfering with the combustion process. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may also act as an antioxidant, protecting materials from oxidative damage.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have a variety of biochemical and physiological effects. In animal studies, (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have neurotoxic effects, including the disruption of neurotransmitter levels and the induction of oxidative stress. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has also been shown to have endocrine-disrupting effects, including the disruption of thyroid hormone levels.
Advantages and Limitations for Lab Experiments
One advantage of using (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its effectiveness as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be effective in a variety of materials, making it a versatile compound for use in lab experiments. However, the compound's potential neurotoxic and endocrine-disrupting effects may limit its use in certain experiments.
Future Directions
There are several future directions for research on (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of research could focus on the compound's potential as an antioxidant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have antioxidant properties, and further research could explore its potential in protecting materials from oxidative damage. Another area of research could focus on the compound's potential neurotoxic and endocrine-disrupting effects. Further studies could explore the mechanisms by which (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine induces these effects and identify potential ways to mitigate them.
Synthesis Methods
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetonitrile in the presence of a catalyst. Other methods include the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetaldehyde, followed by reduction with sodium borohydride.
Scientific Research Applications
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be an effective flame retardant in a variety of materials, including plastics and textiles.
properties
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-21(2,3)17-8-10-18(11-9-17)22(4)14-13-16-7-12-19(23-5)20(15-16)24-6/h7,12,15,17-18H,8-11,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAFDXYOJDQLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)



![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)